N-Cyclopentyl-1,4-diazepane-1-carboxamide
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Overview
Description
N-Cyclopentyl-1,4-diazepane-1-carboxamide is a chemical compound with the molecular formula C11H20N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide can be achieved through several methods. One common approach involves the cyclodehydrative three-component reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes . This method is efficient and can be performed under solvent- and catalyst-free conditions, making it user-friendly and environmentally benign.
Another method involves the biocatalytic intramolecular asymmetric reductive amination of aminoketones using imine reductases . This approach allows for the synthesis of chiral 1,4-diazepanes with high enantiomeric excess, which is important for pharmaceutical applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, efficiency, and the desired enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Scientific Research Applications
N-Cyclopentyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are typically studied through biochemical assays and molecular modeling .
Comparison with Similar Compounds
N-Cyclopentyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
1,4-Diazepane: A simpler seven-membered nitrogen heterocycle without the cyclopentyl and carboxamide groups.
N-Cyclohexyl-1,4-diazepane-1-carboxamide: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
N-Cyclopentyl-1,4-diazepane-1-carboxylate: A related compound with a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Biological Activity
N-Cyclopentyl-1,4-diazepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a seven-membered diazepane ring with a cyclopentyl substituent at one nitrogen atom and a carboxamide functional group. This structural configuration is believed to influence its interaction with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The exact mechanism can vary based on the context in which the compound is applied. For instance, in pharmacological studies, it may modulate enzyme activity or receptor signaling pathways, impacting metabolic processes and cellular functions.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. It has been investigated for its efficacy against various bacterial strains, including Escherichia coli. The compound acts as an efflux pump inhibitor (EPI), which blocks the activity of bacterial efflux pumps, enhancing the effectiveness of other antibiotics.
Enzyme Inhibition
In vitro studies have shown that this compound exhibits inhibitory effects on several enzymes. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases. The IC50 values for these enzyme inhibitions suggest moderate potency compared to established inhibitors like rivastigmine .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Variations in the alkyl chain length and substitutions on the diazepane ring have been shown to affect both potency and selectivity. For example:
Compound Variation | Activity | Notes |
---|---|---|
N-Cyclopentyl | Moderate | Effective against E. coli as an EPI |
N-Hexyl | Higher | Exhibited improved AChE inhibition with IC50 values lower than 40 µM |
N-Methyl | Lower | Simpler structure led to decreased reactivity |
These findings indicate that specific structural features can enhance or diminish biological activity, guiding future drug design efforts.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial properties of this compound demonstrated significant inhibition against E. coli strains. The compound was found to enhance the effectiveness of standard antibiotics by inhibiting efflux pumps, thus providing a dual mechanism of action that could be beneficial in treating resistant infections.
Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotective effects, this compound was tested for its ability to inhibit AChE. The results indicated that certain derivatives exhibited IC50 values comparable to clinically used drugs, suggesting potential therapeutic applications in Alzheimer's disease treatment .
Properties
IUPAC Name |
N-cyclopentyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(13-10-4-1-2-5-10)14-8-3-6-12-7-9-14/h10,12H,1-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGNKSKUAZRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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